N-(2,4-dihydroxybutyl)phthalimide

Description

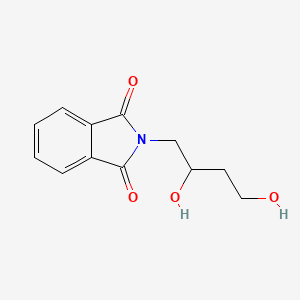

N-(2,4-Dihydroxybutyl)phthalimide is a phthalimide derivative characterized by a hydroxy-substituted butyl chain at the nitrogen position. Phthalimides are a class of compounds with a bicyclic structure (isoindole-1,3-dione) and are widely used in organic synthesis, polymer chemistry, and pharmaceuticals due to their stability and reactivity. The presence of hydroxyl groups in the butyl chain likely enhances its hydrophilicity compared to non-polar derivatives, influencing solubility and biological interactions.

Properties

Molecular Formula |

C12H13NO4 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

2-(2,4-dihydroxybutyl)isoindole-1,3-dione |

InChI |

InChI=1S/C12H13NO4/c14-6-5-8(15)7-13-11(16)9-3-1-2-4-10(9)12(13)17/h1-4,8,14-15H,5-7H2 |

InChI Key |

FFUUFOCCRWZVJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Bromobutyl)phthalimide

- Chemical Properties: Melting point: 76–80°C; Boiling point: 165–170°C at 1 mmHg; Soluble in chloroform and methanol . Reactivity: Used in synthesizing biologically active acridine derivatives, ketolide antibiotics, and calixarene ligands .

- Key Differences :

- The bromine substituent enhances electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the hydroxyl groups in this compound, which may participate in hydrogen bonding or oxidation reactions.

N-(3-Bromopropyl)phthalimide

- Comparison :

- Shorter alkyl chain (C3 vs. C4) reduces steric hindrance but limits functional group interactions compared to the dihydroxybutyl analog.

Substituted Phenyl Derivatives

N-(2,4-Dinitrophenyl)phthalimide

- Biological Activity :

- Key Differences :

- Nitro groups confer strong electron-withdrawing effects, enhancing binding affinity but reducing solubility compared to hydroxylated derivatives.

N-(2,4-Dichlorophenyl)phthalimide

- Function : Competitive inhibitor of α-glucosidase, with similar potency to nitro derivatives .

- Comparison :

- Chlorine atoms provide moderate electronegativity and lipophilicity, balancing solubility and membrane permeability.

Hydroxyalkyl Derivatives

N-(3-Hydroxypropyl)phthalimide

- Properties: Soluble in ethanol; used in research for its phthalimido-propanol structure .

- Comparison :

- A shorter hydroxyalkyl chain (C3 vs. C4) limits conformational flexibility compared to the dihydroxybutyl analog.

Halogenated Derivatives

N-(Chloromethyl)phthalimide

- Applications : Agrochemical and pharmaceutical intermediate; modifies polysulfone membranes .

- Comparison :

- The chloromethyl group enables crosslinking reactions, whereas dihydroxybutyl substituents may favor hydrophilic interactions.

Mechanistic and Functional Insights

- Hydroxyl Groups : The dihydroxybutyl chain in this compound may enhance water solubility and enable hydrogen bonding with biological targets, contrasting with bromo or nitro derivatives that prioritize electrophilic reactivity .

- Enzyme Inhibition : Nitro and chloro phenyl derivatives exhibit competitive inhibition of α-glucosidase, suggesting that substituent electronics (e.g., electron-withdrawing groups) critically influence binding .

- Synthetic Utility : Bromoalkyl phthalimides are preferred for nucleophilic substitutions, while hydroxyalkyl analogs may serve as intermediates for further oxidation or conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.